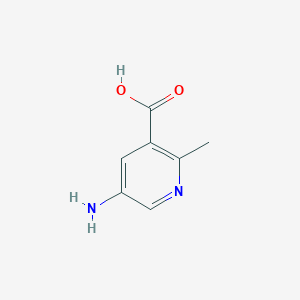

5-氨基-2-甲基烟酸

描述

5-Amino-2-methylnicotinic acid (5-AMN) is a synthetic organic compound that has been studied for its potential biomedical applications. 5-AMN is a derivative of nicotinic acid and has been shown to have a range of biological effects. It has been studied for its ability to act as an anti-inflammatory, antioxidant, and anti-cancer agent, as well as for its potential to modulate cell signaling pathways. In addition, 5-AMN has been studied for its potential use as a drug delivery system, and as a therapeutic agent for various diseases.

科学研究应用

了解血清素合成

类似于5-氨基-2-甲基烟酸的类似物在科学研究中的一个主要应用是研究大脑的血清素系统。α-甲基-L-色氨酸(α-MTrp)是色氨酸的人工氨基酸类似物,是血清素(5-HT)的前体,展示了这些化合物在确定大脑5-HT合成速率方面的用途。这项研究突出了这些类似物在大脑组织内的捕获作用,这是基于这些类似物的单向摄取和转化为血清素的模型。该方法支持对动物模型和人类中正常和药物改变的5-HT合成进行调查,强调了这些类似物在神经精神疾病研究中的实用性 (Diksic & Young, 2001)。

皮肤病学中的光动力疗法

另一个重要的应用领域是用于治疗各种皮肤病的光动力疗法(PDT)。这种治疗模式利用光敏感药物,这些药物优先定位到患病皮肤,通过光的激活选择性地诱导细胞毒性损伤。5-氨基乙酰丙酸及其衍生物与5-氨基-2-甲基烟酸的结构密切相关,在皮肤肿瘤、炎症和感染性疾病的PDT中得到广泛应用。这种方法提供了非侵入性治疗,恢复快速,具有出色的美容效果,突显了类似化合物在皮肤病学应用中的潜力 (Lee & Baron, 2011)。

表观遗传学研究和DNA甲基化

对5-氨基-2-甲基烟酸等化合物的研究延伸到了理解表观遗传修饰,特别是DNA甲基化。例如,DNA甲基转移酶抑制剂已经证明能够抑制高甲基化,从而恢复抑制基因表达并产生抗肿瘤效应。这项研究强调了这些化合物在探索恶性肿瘤的表观遗传基础以及在抗击癌症方面的潜在治疗应用的重要性 (Goffin & Eisenhauer, 2002)。

增强原卟啉IX在肿瘤中的积累以进行可视化

5-氨基-2-甲基烟酸类似物在增强恶性组织在手术中的可视化方面的作用,例如用于胶质瘤患者的5-氨基乙酰丙酸(5-ALA)。通过促进肿瘤特异性组织荧光,这些化合物显著帮助神经外科切除,突显了它们在通过更好的肿瘤边缘可视化改善手术结果方面的潜力 (Traylor et al., 2021)。

作用机制

Target of Action

It is known that nicotinic acid, a similar compound, acts on the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It is known that nicotinic acid and its derivatives can have direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . The nicotinamide moiety of these compounds acts as an electron donor or acceptor in many vital redox reactions .

Biochemical Pathways

It is known that nicotinic acid and its derivatives are involved in the metabolism of nad-dependent pathways . These pathways are crucial for maintaining efficient cellular function .

Pharmacokinetics

It is known that therapeutic peptides, which are similar in size to this compound, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

It is known that nicotinic acid and its derivatives play a vital role in maintaining efficient cellular function . They are involved in various physiological processes, including the gut microbiome and epigenetic regulation .

Action Environment

It is known that the action of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

属性

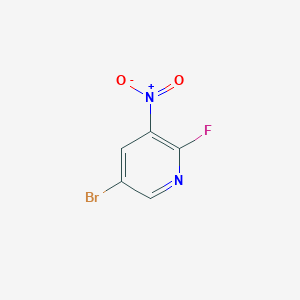

IUPAC Name |

5-amino-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJSHAJEEDGWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652880 | |

| Record name | 5-Amino-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092286-36-6 | |

| Record name | 5-Amino-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519038.png)

![3-[(2-Phenylethoxy)methyl]aniline](/img/structure/B1519042.png)

![4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid](/img/structure/B1519044.png)

![[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1519047.png)